molecular formula C11H14O3 B027179 [4-(3-hydroxypropyl)phenyl] acetate CAS No. 107866-55-7

[4-(3-hydroxypropyl)phenyl] acetate

Cat. No.: B027179
CAS No.: 107866-55-7
M. Wt: 194.23 g/mol
InChI Key: ZHXYZKDOYGFFRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vorapaxar sulfate involves multiple steps, including the synthesis of intermediate compounds. One method involves performing an oxidation reaction on a precursor compound in an organic solvent using an oxidant to obtain the intermediate . The final product, vorapaxar sulfate, is then synthesized through further chemical reactions and purification processes.

Industrial Production Methods: Industrial production of vorapaxar sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Vorapaxar sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to obtain vorapaxar sulfate. The final product is a stable, crystalline compound suitable for pharmaceutical applications .

Scientific Research Applications

Vorapaxar sulfate has a wide range of scientific research applications, including:

Mechanism of Action

. PAR-1 is a G-protein coupled receptor highly expressed on platelets and activated by the serine protease activity of thrombin. By blocking this receptor, vorapaxar sulfate prevents thrombin-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events .

Comparison with Similar Compounds

Vorapaxar sulfate is unique among antiplatelet agents due to its selective inhibition of PAR-1. Similar compounds include:

Vorapaxar sulfate stands out due to its specific targeting of PAR-1, making it a valuable addition to the arsenal of antiplatelet therapies .

Properties

IUPAC Name

[4-(3-hydroxypropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXYZKDOYGFFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473100
Record name Benzenepropanol,4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107866-55-7
Record name Benzenepropanol,4-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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